Histidine Decarboxylase Inhibition: Direct Comparative Time-Dependent Inactivation Profile
In a direct comparative study using purified Lactobacillus 30a histidine decarboxylase, L-histidine methyl ester formed a tight enzyme-inhibitor complex with Ki = 80 nM and koff = 2.5 × 10⁻⁴ min⁻¹ [1]. Under identical experimental conditions, time-dependent inhibition was also observed with L-histidine ethyl ester, L-histidinamide, and DL-3-amino-4-(4-imidazolyl)-2-butanone, whereas no inactivation occurred with glycine methyl ester or histamine [1]. This demonstrates that the ethyl ester shares the time-dependent inactivation mechanism with the methyl ester—a property absent in the parent amino acid L-histidine (which serves as substrate) and in histamine. In a separate independent study, L-histidine methyl ester inhibited rat stomach HDC with Ki = 1.8 × 10⁻⁶ M (1.8 µM) [2]. The ethyl ester was not quantified in that study but belongs to the same structural class of ester-based HDC inactivators.
| Evidence Dimension | Histidine decarboxylase inhibition – tight complex formation Ki |
|---|---|
| Target Compound Data | Time-dependent inhibition qualitatively confirmed; quantitative Ki not determined in the comparative study |
| Comparator Or Baseline | L-Histidine methyl ester: Ki = 80 nM (tight complex, Lactobacillus 30a HDC); L-Histidine: substrate (no inactivation); Histamine: no inactivation |
| Quantified Difference | Ethyl ester shares time-dependent inactivation mechanism with methyl ester (qualitative); both differ fundamentally from L-histidine and histamine, which lack inactivation activity |
| Conditions | Purified Lactobacillus 30a histidine decarboxylase; in vitro assay; Biochemistry 1987 |
Why This Matters
For researchers studying histamine biosynthesis or screening HDC inhibitors, the ethyl ester provides a mechanistically distinct tool compound that shares the time-dependent inactivation profile of the methyl ester while offering differentiated physicochemical properties (logP, solubility) that may influence cell permeability and assay conditions.
- [1] Huynh QK, Snell EE. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester. Biochemistry. 1987;26(13):4082-4085. View Source
- [2] Kelley JL, Miller CA, McLean EW. Inhibition of histidine decarboxylase. Derivatives of histidine. J Med Chem. 1977;20(4):506-509. doi:10.1021/jm00214a009. View Source
